molecular formula C9H15N3OS B12117494 Propanamide, 3-(propylamino)-N-2-thiazolyl- CAS No. 748707-64-4

Propanamide, 3-(propylamino)-N-2-thiazolyl-

Cat. No.: B12117494
CAS No.: 748707-64-4
M. Wt: 213.30 g/mol
InChI Key: WTQOHRZSYYPTDI-UHFFFAOYSA-N
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Description

Propanamide, 3-(propylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 3-(propylamino)-N-2-thiazolyl- typically involves the reaction of propanoic acid with thiazole derivatives under specific conditions. One common method involves the condensation reaction between propanoic acid and a thiazole derivative in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of propanamide, 3-(propylamino)-N-2-thiazolyl- can be achieved through a continuous process involving the reaction of propanoic acid with ammonium hydroxide and thiazole derivatives. The reaction mixture is heated gradually in a reactor equipped with rectifying columns to extract liquid solutions continuously. The final product is obtained through processes such as reduced pressure distillation, recrystallization, filtering, and drying .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(propylamino)-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Propanamide, 3-(propylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanamide, 3-(propylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the thiazole ring.

    Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.

    Propylamino Compounds: Compounds with a propylamino group attached to different backbones.

Uniqueness

Propanamide, 3-(propylamino)-N-2-thiazolyl- is unique due to the combination of the propanamide group, thiazole ring, and propylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .

Properties

CAS No.

748707-64-4

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

3-(propylamino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C9H15N3OS/c1-2-4-10-5-3-8(13)12-9-11-6-7-14-9/h6-7,10H,2-5H2,1H3,(H,11,12,13)

InChI Key

WTQOHRZSYYPTDI-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(=O)NC1=NC=CS1

Origin of Product

United States

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